molecular formula C15H14N4O2S2 B2474545 Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate CAS No. 2034607-97-9

Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate

Cat. No. B2474545
CAS RN: 2034607-97-9
M. Wt: 346.42
InChI Key: RMEAQGWHALOCPJ-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate” is a complex organic compound that contains a thiazole ring and a quinazolinone ring . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Quinazolinone is a fused heterocyclic system that has received significant attention due to its diverse biological activities .


Synthesis Analysis

The synthesis of related compounds involves various methodologies. For instance, thiazole derivatives have been synthesized by different methods . Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as Niementowski reaction .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant and Antimicrobial Activity

Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate and its derivatives have shown potential in antioxidant and antimicrobial applications. Studies reveal that certain derivatives synthesized via microwave-assisted synthesis exhibited moderate to good activities in these areas. These compounds were synthesized through a series of chemical reactions involving Biginelli reaction and were characterized by their improved yields and shorter reaction times when microwave irradiation was used. The synthesized compounds were tested for their biological activity and some demonstrated moderate to good antioxidant and antimicrobial properties (Youssef & Amin, 2012).

Mosquito Larvicidal Activity

Another research focused on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. These compounds were synthesized through a Biginelli reaction followed by various chemical treatments. The synthesized compounds were tested for their antimicrobial activities against various bacterial and fungal strains, showcasing good activity compared to standard antibiotics. Moreover, their mosquito larvicidal activity was studied against fourth instar larvae Culex quinquefasciatus, showing some compounds to be lethal for mosquito larvae (Rajanarendar et al., 2010).

Antioxidant and Antibacterial Properties

Thiosemicarbazide derivatives synthesized from this compound were highly active in antioxidant tests and showed significant antibacterial activity against various bacteria. The study highlights the importance of the thiosemicarbazide group in the synthesis of bioactive compounds (Ünver et al., 2014).

Photostability in Pharmaceutical Applications

The photostability of compounds like ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate, similar in structure to the subject compound, was studied to understand its degradation under light exposure, an essential factor for its stability in pharmaceutical preparations. The study provides insights into the stability of such compounds in different pH ranges and under various light sources, crucial for their application in medicinal chemistry (Hanamori et al., 1992).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of thiazole and quinazolinone derivatives , this compound could be a promising candidate for drug discovery and development.

properties

IUPAC Name

ethyl 2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-2-21-12(20)7-9-8-23-15(16-9)19-13-10-5-3-4-6-11(10)17-14(22)18-13/h3-6,8H,2,7H2,1H3,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEAQGWHALOCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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